N-(Cyclopropylmethyl)-4-methylaniline
Overview
Description
N-(Cyclopropylmethyl)-4-methylaniline is a chemical compound that falls under the category of anilines . Anilines are organic compounds that contain a phenyl group attached to an amino group. The specific compound you’re asking about has a cyclopropylmethyl group attached to the nitrogen of the amino group and a methyl group attached to the fourth carbon of the phenyl ring .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of cyclopropane synthesis . This process involves the formation of a cyclopropane ring, which is a three-membered carbon ring. The process can involve various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . Another method involves the synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, X-ray diffraction can be used to determine the crystal structure of the compound . Additionally, the compound’s structure can be geometrically optimized at the DFT/B3LYP/6-311+G (2d, p) level .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, free radicals can play a significant role in these reactions . Fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. For instance, the presence of a cyclopropane ring can lead to strain in the molecule, which can affect its reactivity . At the nanometer level, the properties of the compound can change markedly, making possible the formation of new physical and chemical properties of the substance .Scientific Research Applications
Oxidative Mechanisms and Cyclopropyl Group Dynamics
N-Dealkylation and Cyclopropyl Group Fragmentation
Research by Shaffer et al. (2001) investigated the oxidative N-dealkylation of N-cyclopropyl-N-methylaniline by horseradish peroxidase. This study elucidated the fate of the cyclopropyl group upon N-dealkylation, showing its fragmentation and indicating the role of a reactive aminium cation radical formed by single electron transfer oxidation. This insight is crucial for understanding cyclopropylamines' inactivation of cytochrome P450 enzymes, which also catalyze oxidative N-dealkylation (Shaffer, Morton, & Hanzlik, 2001).
Chemical Synthesis and Catalysis
Photoredox Catalysis for Cyclization
A study by Yadav & Yadav (2017) reported an efficient [4+2] cyclization of N-methylanilines with maleimides using N-hydroxyphthalimide as a metal-free organophotoredox catalyst. This method facilitates the synthesis of tetrahydroquinolines, demonstrating the utility of N-methylanilines in constructing complex heterocyclic structures under mild conditions (Yadav & Yadav, 2017).
Direct Catalytic Asymmetric Cyclopropylphosphonation
Another intriguing application is found in the work of Le et al. (2018), where N-methylaniline and N,N-diethylaniline derivatives were subjected to phosphonomethylation and asymmetric cyclopropylphosphonation reactions. This catalysis, performed by a Ru(II)-Pheox complex, showcases a novel approach to synthesizing optically active cyclopropylphosphonate derivatives, highlighting the versatility of N-methylanilines in asymmetric synthesis (Le, Ozaki, Chanthamath, Shibatomi, & Iwasa, 2018).
Future Directions
The future directions in the study and application of N-(Cyclopropylmethyl)-4-methylaniline and similar compounds could involve the development of new synthetic methodologies . For instance, the development of more sustainable and efficient processes for the N- and O-demethylation of compounds like oxycodone has been suggested . Additionally, pharmacological investigations of N-substituent variation in morphine and oxymorphone could lead to the development of new opioid therapeutics .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as quinazolinamines , which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . These compounds are known to interact with various receptors and enzymes in the body, influencing numerous biological processes .
Mode of Action
Based on its structural similarity to other quinazolinamines , it can be hypothesized that it may interact with its targets in a similar manner. For instance, some quinazolinamines are known to act as allosteric modulators of gamma-aminobutyric acid (GABA)-gated chloride ion channels .
Biochemical Pathways
For instance, certain indole derivatives, which share some structural similarities with quinazolinamines, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
For instance, certain N-phenethyl derivatives of morphine and oxymorphone were found to be very potent in stimulating G protein coupling and intracellular calcium release through the MOP receptor .
Action Environment
The action, efficacy, and stability of N-(Cyclopropylmethyl)-4-methylaniline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and activity of many chemical compounds . .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-2-6-11(7-3-9)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWDOXBEGQXRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651278 | |
Record name | N-(Cyclopropylmethyl)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-35-0 | |
Record name | N-(Cyclopropylmethyl)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.